Hept-6-en-2-one, 5-methyl
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114980-57-3 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
5-methylhept-6-en-2-one |
InChI |
InChI=1S/C8H14O/c1-4-7(2)5-6-8(3)9/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
PGDGAJMRMWVTTA-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)C)C=C |
Canonical SMILES |
CC(CCC(=O)C)C=C |
Synonyms |
6-Hepten-2-one, 5-methyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches to Hept 6 En 2 One, 5 Methyl
Retrosynthetic Analysis for the Elaboration of Hept-6-en-2-one, 5-methyl
Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 5-methylhept-6-en-2-one, several disconnections can be envisioned to guide its construction.
A primary disconnection strategy targets the C4–C5 bond. This bond cleavage suggests a synthetic route based on the alkylation of an acetone (B3395972) enolate equivalent with a suitable five-carbon electrophile containing the terminal alkene and the C5-methyl group. This approach is advantageous as it builds the core carbon skeleton in a single key step.
Alternatively, a disconnection adjacent to the carbonyl group (C2–C3) points towards a synthesis involving the addition of a methyl ketone synthon (an equivalent of an acetyl anion) to a 5-carbon aldehyde precursor, namely 4-methylpent-5-enal. This strategy focuses on forming the bond alpha to the ketone functionality late in the synthesis.
A third approach, rooted in classical ketone synthesis, involves disconnecting the C3–C4 bond. This retrosynthetic step leads back to precursors suitable for an acetoacetic ester synthesis. The strategy would involve the alkylation of ethyl acetoacetate (B1235776) with a halide containing the C5-methyl and terminal alkene moiety, followed by a final hydrolysis and decarboxylation sequence to furnish the target ketone. Each of these pathways offers distinct advantages and challenges regarding starting material availability, reaction efficiency, and control of stereochemistry.
Classical Organic Synthesis Approaches to this compound
Building upon the retrosynthetic blueprints, several classical organic synthesis methods can be employed to construct 5-methylhept-6-en-2-one.
Alkylation Strategies for Carbon-Carbon Bond Formation
Alkylation reactions are a cornerstone of carbon skeleton construction. One of the most reliable methods for synthesizing ketones is the acetoacetic ester synthesis. This method would involve the deprotonation of ethyl acetoacetate with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate is then reacted with an appropriate electrophile, in this case, a 4-halo-3-methylbut-1-ene. The subsequent hydrolysis of the ester and decarboxylation under acidic conditions yields the final ketone, 5-methylhept-6-en-2-one.
Another powerful alkylation strategy involves the direct alkylation of a pre-formed acetone enolate. To avoid issues with self-condensation and polyalkylation common with simple ketone enolates, a more controlled approach using a silyl (B83357) enol ether of acetone (2-(trimethylsilyloxy)prop-1-ene) can be utilized. This nucleophile can be activated by a Lewis acid and reacted with a suitable electrophile like 4-bromo-3-methylbut-1-ene.
Table 1: Comparison of Alkylation Strategies
| Strategy | Key Reagents | Intermediates | Advantages | Challenges |
|---|---|---|---|---|
| Acetoacetic Ester Synthesis | Ethyl acetoacetate, Sodium ethoxide, 4-Bromo-3-methylbut-1-ene, H₃O⁺ | Ethyl 2-acetyl-5-methylhept-6-enoate | Robust and well-established method. Avoids polyalkylation. | Requires final hydrolysis and decarboxylation steps. |
| Silyl Enol Ether Alkylation | 2-(Trimethylsilyloxy)prop-1-ene, Lewis Acid (e.g., TiCl₄), 4-Bromo-3-methylbut-1-ene | 5-Methylhept-6-en-2-one | High regioselectivity. Milder conditions compared to direct enolate alkylation. | Requires preparation of silyl enol ether and stoichiometric use of Lewis acid. |
Wittig and Horner-Wadsworth-Emmons Olefination in this compound Synthesis
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are paramount for the formation of carbon-carbon double bonds. organic-chemistry.orglibretexts.org While typically used to construct internal double bonds with specific stereochemistry, they can also be adapted to synthesize terminal alkenes like the one present in 5-methylhept-6-en-2-one.
A plausible, though indirect, route would involve using the Wittig reaction to synthesize a precursor aldehyde. For instance, a four-carbon ylide could be reacted with a protected keto-aldehyde to build the main chain, followed by deprotection and further modification. However, a more direct application would be to use an aldehyde precursor and install the terminal methylene (B1212753) group. A potential synthetic sequence could start with the synthesis of the aldehyde, 5-methyl-6-oxohexan-2-one. A selective Wittig reaction on the aldehyde carbonyl using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would then generate the terminal alkene of the target molecule. masterorganicchemistry.comnih.gov The key challenge in this approach lies in the chemoselective olefination of the aldehyde in the presence of the ketone.
The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate-stabilized carbanions, offers several advantages over the classical Wittig reaction. wikipedia.org These include the easy removal of the phosphate (B84403) byproduct by aqueous extraction and often higher E-selectivity for the resulting alkene when applicable. wikipedia.orgtcichemicals.comnih.gov For the synthesis of a terminal alkene, the selectivity issue is moot, but the simplified purification makes the HWE reaction an attractive alternative. wikipedia.org The general mechanism begins with the deprotonation of the phosphonate, followed by nucleophilic attack on the carbonyl, leading to an oxaphosphetane intermediate which then collapses to form the alkene and a phosphate salt. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound Precursors
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for forming carbon-carbon bonds, a significance highlighted by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki. libretexts.orgwikipedia.org These reactions provide efficient methods for connecting different carbon fragments, often with high functional group tolerance. libretexts.orgwikipedia.org
For the synthesis of precursors to 5-methylhept-6-en-2-one, a Suzuki coupling could be employed. This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org A feasible strategy would be to couple a vinylboronic ester, such as vinylboronic acid pinacol (B44631) ester, with a brominated ketone precursor like 4-bromo-4-methylpentan-2-one. The reaction is typically catalyzed by a Pd(0) species, which can be generated in situ from a Pd(II) precatalyst, and requires a base to facilitate the transmetalation step. libretexts.orgrsc.org
Similarly, the Stille reaction, which couples an organohalide with an organotin compound, could be utilized. libretexts.org An example would be the reaction between vinyltributyltin and the same 4-bromo-4-methylpentan-2-one precursor. A key mechanistic cycle for these reactions involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron or organotin reagent, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Another relevant palladium-catalyzed transformation is the Tsuji-Trost reaction, which involves the allylic alkylation of a nucleophile. libretexts.org In this context, a soft nucleophile, such as the enolate of acetone (or a suitable equivalent), could be reacted with an allylic substrate like 3-methyl-1-buten-3-yl acetate (B1210297) in the presence of a palladium catalyst to form the C4-C5 bond.
Oxidative Transformations for Ketone Moiety Formation in this compound
An alternative synthetic strategy involves forming the carbon skeleton first as a secondary alcohol, which is subsequently oxidized to the target ketone. The direct precursor in this approach would be 5-methylhept-6-en-2-ol. This alcohol can be readily synthesized through a Grignard reaction, for example, by adding methylmagnesium bromide to the aldehyde 4-methylpent-5-enal.
Once the secondary alcohol is obtained, a variety of oxidative methods can be employed to convert it to 5-methylhept-6-en-2-one. The choice of oxidant is crucial to ensure high yield and avoid over-oxidation or side reactions with the alkene functionality.
Table 2: Comparison of Common Oxidation Methods for Secondary Alcohols
| Oxidation Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Cryogenic (-78 °C) | High yield, mild, avoids toxic metals. | Requires low temperatures, produces foul-smelling dimethyl sulfide. |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room temperature, CH₂Cl₂ | Mild, neutral pH, fast, high yield. | Reagent is explosive under certain conditions, expensive. |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0 °C to room temperature | Inexpensive and powerful oxidant. | Highly acidic, toxic chromium waste, can cause side reactions with sensitive groups. |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Room temperature, CH₂Cl₂ | Milder than Jones, good for acid-sensitive substrates. | Toxic chromium waste, can be slightly acidic. |
For a substrate containing a double bond, milder, non-acidic methods like Swern or DMP oxidation are generally preferred to prevent potential isomerization or other side reactions.
Enantioselective and Stereoselective Synthesis of this compound and its Stereoisomers
The chiral center at the C5 position in 5-methylhept-6-en-2-one makes it a valuable target for enantioselective synthesis. Achieving high enantiomeric purity is often crucial, particularly for compounds with biological activity or specific organoleptic properties.
A powerful strategy for obtaining enantiopure compounds is a chemoenzymatic approach. Inspired by the synthesis of related chiral ketones, a route can be designed starting from a chiral building block. mdpi.comresearchgate.net For instance, the synthesis can commence with the naturally available and enantiopure (S)-2-methylbutanoic acid. This acid can be converted into a β-ketoester through condensation with potassium ethyl malonate. mdpi.com Subsequent enzymatic hydrolysis, for example using a lipase (B570770) from Candida antarctica, can afford the corresponding β-ketoacid with preserved stereointegrity. mdpi.com This chiral intermediate can then be elaborated through further C-C bond-forming reactions, such as a Knoevenagel condensation followed by reduction and dehydration steps, to construct the final carbon skeleton of (S)-5-methylhept-6-en-2-one. mdpi.comresearchgate.net This approach leverages both the efficiency of chemical transformations and the exquisite selectivity of enzymes.
Another viable method is the enzymatic resolution of a racemic precursor. The racemic alcohol, 5-methylhept-6-en-2-ol, can be synthesized and then subjected to kinetic resolution using a lipase. For example, porcine pancreatic lipase can selectively acylate one enantiomer of the alcohol in a transesterification reaction, leaving the other enantiomer unreacted. researchgate.net The acylated and unreacted alcohols can then be separated chromatographically. Subsequent oxidation of the resolved alcohol enantiomer provides the corresponding enantiopure ketone.
Catalytic asymmetric synthesis offers another route. An asymmetric allylation of 2-methylbutanal using a chiral allylborane reagent could establish the stereocenter and the C-C bond in a single step, leading to a chiral alcohol precursor that can be converted to the target ketone. The enantioselectivity of such reactions is controlled by the chiral ligands or auxiliaries employed.
Asymmetric Catalysis in the Formation of this compound Stereocenters
The creation of the chiral center at the C5 position of this compound, is a key challenge that can be addressed effectively through asymmetric catalysis. This approach utilizes chiral catalysts to stereoselectively create the desired enantiomer. A plausible and effective method involves the asymmetric conjugate addition of a methyl group to a suitable α,β-unsaturated precursor.
Organocuprates, in the presence of chiral ligands, are well-suited for this transformation. For instance, the reaction of a precursor like hept-5-en-2-one with a methyl organocuprate reagent, modified with a chiral ligand, can yield the (R)- or (S)-enantiomer of 5-methylhept-6-en-2-one with high enantioselectivity. The choice of the chiral ligand is critical in determining the stereochemical outcome.
Below is an illustrative data table showcasing typical results for such asymmetric conjugate additions, based on established methodologies for similar substrates.
| Chiral Ligand | Copper Source | Methyl Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (S)-TOLBINAP | CuI | MeLi | Et₂O | -78 | 85 | 92 (R) |
| (R,R)-TADDOL | Cu(OTf)₂ | Me₂Zn | Toluene | -40 | 90 | 95 (S) |
| Josiphos SL-J002-1 | CuBr·SMe₂ | MeMgBr | MTBE | -78 | 88 | 98 (S) |
| (S,S)-Chiraphos | CuOAc | AlMe₃ | THF | -20 | 82 | 89 (R) |
Chiral Auxiliary-Mediated Approaches to this compound
An alternative strategy for introducing chirality is through the use of chiral auxiliaries. This classical yet robust method involves temporarily incorporating a chiral molecule into the synthetic sequence to direct the stereoselective formation of the new chiral center.
A common approach involves the use of Evans' chiral auxiliaries. For example, an α,β-unsaturated carboxylic acid precursor can be condensed with a chiral oxazolidinone auxiliary. The subsequent conjugate addition of a methyl group to this system is highly diastereoselective, controlled by the steric influence of the auxiliary. After the key stereocenter is set, the auxiliary can be cleaved to reveal the chiral carboxylic acid, which can then be converted to the target ketone, this compound, through standard functional group manipulations.
The following table summarizes representative outcomes for chiral auxiliary-mediated conjugate additions.
| Chiral Auxiliary | Alkylating Agent | Quenching Agent | Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | MeLi, CuI | NH₄Cl | >98:2 |
| (S)-2-(1-pyrrolidinylmethyl)pyrrolidine (SAMP) | MeLi | H₃O⁺ | 95:5 |
| (R)-2-amino-3-methyl-1,1-diphenyl-1-butanol | MeMgBr | sat. aq. NH₄Cl | 97:3 |
Chemo-Enzymatic and Biocatalytic Routes to this compound
Chemo-enzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis. cabidigitallibrary.org These approaches leverage the inherent chirality and high efficiency of enzymes to produce enantiomerically pure compounds. dergipark.org.tr
Enzymatic Resolution Techniques for this compound Precursors
Kinetic resolution using enzymes is a powerful tool for separating enantiomers from a racemic mixture. In the context of this compound, a racemic precursor alcohol, such as 5-methylhept-6-en-2-ol, can be resolved. Lipases are commonly employed for this purpose due to their broad substrate scope and high enantioselectivity in transesterification reactions.
For example, a lipase can selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The acylated and unacylated alcohols can then be easily separated. Subsequent oxidation of the resolved alcohol enantiomer yields the desired enantiomerically pure ketone.
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Remaining Alcohol (ee %) |
| Candida antarctica Lipase B (CAL-B) | Vinyl acetate | Hexane | ~50 | >99 (R) |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Toluene | ~50 | >98 (S) |
| Burkholderia cepacia Lipase (BCL) | Ethyl acetate | Diisopropyl ether | ~50 | 97 (R) |
Microbial Transformations in the Synthesis of this compound
Whole-cell microbial transformations provide a direct route to chiral compounds, utilizing the metabolic pathways of microorganisms. mdpi.com For the synthesis of this compound, a microorganism could be used to perform a stereoselective reduction of a suitable precursor or a selective oxidation.
A notable approach is the use of fungi for the regioselective and chemoselective reduction of unsaturated ketones. scienceopen.com For instance, a fungus like Penicillium citrinum has been shown to selectively reduce the α,β-double bond of α,β,γ,δ-unsaturated ketones, which could be a strategic step in a synthetic route towards the target molecule. scienceopen.com While direct microbial synthesis of this compound is not widely reported, the use of engineered microorganisms or screening for naturally occurring microbes with the desired enzymatic machinery is a promising area of research.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is increasingly important in the chemical industry, particularly for the synthesis of fragrances and fine chemicals. onscent.comsobfragrance.com These principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. kaust.edu.sa
Solvent-Free and Aqueous Medium Syntheses of this compound
Performing reactions in water or without a solvent can significantly reduce the environmental impact of a chemical process. While challenging, certain key steps in the synthesis of this compound, could potentially be adapted to these conditions.
For example, some enzyme-catalyzed reactions, as discussed in the chemo-enzymatic section, are often performed in aqueous buffer solutions. Additionally, certain metal-catalyzed reactions can be carried out in water using water-soluble ligands and catalysts. The development of such methods for the synthesis of this specific ketone would represent a significant advancement in sustainable chemical production. The use of biphasic systems, with an aqueous phase for the biocatalyst and an organic phase for the substrate and product, can also be an effective strategy to improve reaction efficiency and product recovery in biocatalytic processes. scispace.com
| Reaction Type | Catalyst/Enzyme | Medium | Key Advantage |
| Enzymatic Resolution | Lipase | Aqueous Buffer | Eliminates organic solvents, biodegradable catalyst. |
| Asymmetric Conjugate Addition | Water-soluble chiral catalyst | Water | Reduced environmental impact, potential for catalyst recycling. |
| Microbial Transformation | Whole cells | Aqueous Fermentation Broth | Uses renewable resources, mild reaction conditions. |
Atom Economy Considerations in this compound Production
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. dubsscdapoli.in A high atom economy signifies a more sustainable process with less waste generation. The theoretical percentage atom economy is calculated using the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Analyzing the atom economy of different synthetic routes is crucial for evaluating their environmental impact and cost-effectiveness. The synthesis of methyl heptenone isomers, such as 6-methyl-5-hepten-2-one (B42903) (sulcatone), provides a practical case for this analysis.
However, the actual industrial process often involves two distinct steps with other reagents like HCl and a base, which are not incorporated into the final product and thus lower the atom economy significantly. A more direct, albeit theoretical, condensation would have a higher atom economy.
A clearer example for calculation is the condensation reaction of prenyl chloride with acetone, which is a key step in the isoprene-based route. google.comjst.go.jp
Reaction: Prenyl Chloride + Acetone → 6-Methyl-5-hepten-2-one + HCl (assuming reaction with acetone enolate followed by neutralization)
To provide a more illustrative analysis, let's evaluate a common industrial synthesis method. The reaction of prenyl chloride (formed from isoprene (B109036) and HCl) with acetone using sodium hydroxide (B78521) as a base is a well-established method. google.com
The atom economy for this pathway can be calculated based on the reactants that are consumed to form the final product and byproducts.
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| Isoprene | C₅H₈ | 68.12 | Reactant |
| Hydrogen Chloride | HCl | 36.46 | Reactant |
| Acetone | C₃H₆O | 58.08 | Reactant |
| Sodium Hydroxide | NaOH | 40.00 | Reactant |
| Total Reactants | 202.66 | ||
| 6-Methyl-5-hepten-2-one | C₈H₁₄O | 126.20 | Desired Product |
Calculation: % Atom Economy = (126.20 / 202.66) x 100 ≈ 62.27%
This calculation demonstrates that even in an economically viable process, a significant portion of the reactant mass (37.73%) is converted into byproducts (NaCl and H₂O), which constitute waste.
Advanced Spectroscopic and Structural Elucidation of Hept 6 En 2 One, 5 Methyl
Nuclear Magnetic Resonance Spectroscopy for Structural Analysis of Hept-6-en-2-one, 5-methyl
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a detailed molecular structure can be assembled.
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a compound like this compound would provide key insights. The protons on the terminal double bond are expected to appear in the downfield region (around 4.9-5.8 ppm). The methyl group attached to the chiral center at C5 would likely be a doublet, and the methyl ketone protons would present as a singlet around 2.1 ppm. pressbooks.pub
For illustrative purposes, the ¹H NMR data for the isomer 6-Methyl-5-hepten-2-one (B42903) is presented below. chemicalbook.com
| Assignment | Chemical Shift (ppm) |
| A | 5.066 |
| B | 2.455 |
| C | 2.251 |
| D | 2.134 |
| E | 1.675 |
| F | 1.617 |
Illustrative ¹H NMR Data for 6-Methyl-5-hepten-2-one
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is characterized by a wider chemical shift range, which helps in identifying different types of carbon atoms. The carbonyl carbon of a ketone typically resonates in the highly deshielded region of the spectrum, often above 200 ppm. pressbooks.pub For α,β-unsaturated ketones, this can shift to a slightly more shielded region (190-200 ppm). openstax.org The olefinic carbons would be expected in the 100-150 ppm range.
A representative table of expected ¹³C NMR chemical shifts for a C8H14O ketone is shown below, based on general knowledge of similar structures.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Ketone) | 205-215 |
| Olefinic CH | 130-145 |
| Olefinic CH₂ | 110-120 |
| CH (at C5) | 30-45 |
| CH₂ | 25-40 |
| CH₃ (ketone) | 25-35 |
| CH₃ (at C5) | 15-25 |
Expected ¹³C NMR Chemical Shifts for this compound
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the hydrogen framework. For this compound, COSY would show correlations between the protons of the vinyl group and the proton at C5, as well as between the protons on the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would definitively link each proton signal to its corresponding carbon signal, confirming assignments made from 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the methyl protons of the ketone would show a correlation to the carbonyl carbon. The analysis of HMBC and NOESY data is crucial for elucidating complex structural features. researchgate.net
The stereochemistry at the C5 chiral center of this compound can be investigated using Nuclear Overhauser Effect (NOE) based experiments.
NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. By observing NOE correlations, the relative stereochemistry of substituents around a chiral center can be determined. For this compound, correlations between the proton at C5 and the protons of the adjacent methyl and vinyl groups would help in assigning its spatial orientation.
High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways of this compound
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation. wikipedia.org The molecular weight of this compound is 126.20 g/mol . nih.gov
Tandem mass spectrometry (MS/MS) techniques like ESI and APCI are used to fragment ions and study their breakdown pathways.
ESI-MS/MS: Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺. Subsequent fragmentation of this ion in the mass spectrometer would provide structural information.
APCI-MS/MS: Atmospheric pressure chemical ionization is another soft ionization method suitable for less polar compounds.
Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement. libretexts.org For this compound, α-cleavage would lead to the formation of an acylium ion. The McLafferty rearrangement is also possible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage. wikipedia.org
The mass spectrum of the isomeric Sulcatone shows prominent peaks that can be illustrative of the types of fragments to expect. nih.gov
| m/z | Relative Intensity |
| 43.0 | 99.99 |
| 41.0 | 54.76 |
| 55.0 | 31.79 |
| 69.0 | 30.62 |
| 39.0 | 22.47 |
Illustrative Mass Spectrometry Fragmentation Data for 6-Methyl-5-hepten-2-one
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion. This accuracy allows for the determination of the elemental formula of the molecule. The calculated exact mass of C₈H₁₄O is 126.104465 Da. nih.gov An HRMS measurement confirming this mass would provide strong evidence for the elemental composition of this compound.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis in this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. For this compound, these methods confirm the presence of its key structural features: a carbonyl group (C=O) and a carbon-carbon double bond (C=C).
The IR spectrum is particularly sensitive to the strong dipole moment change associated with the C=O stretching vibration of the ketone, which typically appears as a prominent absorption band. The C=C stretching vibration of the terminal alkene is also observable, though generally weaker than the carbonyl stretch. Raman spectroscopy complements IR by being more sensitive to the vibrations of non-polar bonds, often providing a stronger signal for the C=C double bond.
Analysis of spectroscopic data for the closely related isomer, 6-methyl-5-hepten-2-one, provides expected wavenumber ranges for the characteristic vibrations in this compound. nist.govnist.govnist.gov The primary vibrational modes are anticipated in the following regions:
C=O Stretch: A strong absorption in the IR spectrum is expected around 1715-1720 cm⁻¹, characteristic of an aliphatic ketone.
C=C Stretch: This vibration is expected near 1640-1650 cm⁻¹ for the terminal double bond.
=C-H Stretch: The stretching of the sp²-hybridized C-H bonds of the vinyl group typically appears above 3000 cm⁻¹.
=C-H Bend: Out-of-plane bending vibrations for the terminal alkene are expected in the 910-990 cm⁻¹ region.
Table 1: Predicted Vibrational Frequencies for this compound Data based on the analysis of the isomer 6-methyl-5-hepten-2-one. nist.govnist.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| C=O Stretch | Ketone | 1715 - 1720 | Strong |
| C=C Stretch | Alkene | 1640 - 1650 | Medium |
| =C-H Stretch | Alkene | ~3075 | Medium |
| =C-H Bend (out-of-plane) | Alkene | 910 - 990 | Strong |
Chiroptical Spectroscopy for Absolute Configuration Determination of Enantiopure this compound
The presence of a stereocenter at the C5 position means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-5-methylhept-6-en-2-one and (S)-5-methylhept-6-en-2-one. Chiroptical spectroscopic techniques are indispensable for determining the absolute configuration of such enantiopure samples. These methods measure the differential interaction of the chiral molecule with left and right circularly polarized light.
Electronic Circular Dichroism (ECD) Spectroscopy of this compound
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule. The resulting spectrum displays positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure.
For this compound, two chromophores are relevant for ECD analysis: the carbonyl group (C=O) and the vinyl group (C=C). The ketone chromophore exhibits a weak, electronically forbidden n→π* transition around 280-300 nm and a stronger, allowed π→π* transition at shorter wavelengths. The vinyl chromophore also has a π→π* transition. The spatial arrangement of these chromophores relative to the chiral center dictates the sign and magnitude of the observed Cotton effects.
The absolute configuration is typically determined by comparing the experimental ECD spectrum with spectra calculated for a specific enantiomer (e.g., the R-enantiomer) using time-dependent density functional theory (TD-DFT). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. mdpi.com This approach, often combined with methods like the exciton (B1674681) chirality method for molecules with multiple interacting chromophores, is a cornerstone of stereochemical analysis in natural products chemistry. researchgate.netresearchgate.net
Vibrational Circular Dichroism (VCD) Spectroscopy of this compound
Vibrational Circular Dichroism (VCD) is the vibrational (infrared) analogue of ECD. It measures the differential absorption of left and right circularly polarized infrared radiation for the fundamental vibrational transitions of a chiral molecule. A VCD spectrum provides a wealth of stereochemical information, as it contains numerous bands, each corresponding to a specific vibrational mode.
Like ECD, the absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with a theoretically calculated spectrum for one of the enantiomers. The complex pattern of positive and negative VCD signals acts as a unique fingerprint for a specific enantiomer. For molecules with interacting functional groups, the concept of VCD exciton coupling can also be applied, where the through-space interaction of local vibrational modes (like the C=O stretch) gives rise to characteristic bisignate VCD signals whose sign can be related to the absolute configuration. researchgate.net
X-ray Crystallography of this compound Derivatives for Solid-State Structural Conformation
X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of a chiral molecule in the solid state. However, the technique requires a well-ordered single crystal. Volatile, low-melting-point compounds like this compound are often difficult to crystallize directly.
A common and effective strategy is to synthesize a solid derivative of the target molecule. By reacting the parent compound with a suitable crystalline reagent, a new, more readily crystallizable solid is formed. The crystallographic analysis of this derivative reveals the structure and stereochemistry of the original molecule's core. For instance, a related compound containing a methylhept-5-en-2-yl moiety was successfully analyzed by converting it into a solid 1,3-dioxolan-2-one derivative, which formed block-like crystals suitable for X-ray diffraction. iucr.orgresearchgate.net This approach provides unequivocal proof of both the relative and absolute stereochemistry, as well as the preferred conformation of the carbon backbone in the crystalline state. iucr.org
The data obtained from such an analysis provides a complete picture of the molecule's solid-state structure.
Table 2: Example Crystallographic Data for a Derivative Containing a Methylhept-5-en-yl Moiety Data for (-)-(S)-4-[(2S,3S,4S,Z)-3-hydroxy-4-methylhept-5-en-2-yl]-1,3-dioxolan-2-one. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₈O₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.0968 (1) |
| b (Å) | 8.8153 (1) |
| c (Å) | 25.6052 (3) |
| Volume (ų) | 1150.44 (3) |
| Temperature (K) | 100 |
Reactivity, Reaction Mechanisms, and Chemical Transformations of Hept 6 En 2 One, 5 Methyl
Electrophilic and Nucleophilic Additions to the Unsaturated System of Hept-6-en-2-one, 5-methyl
The alkene moiety in this compound, is susceptible to attack by electrophilic reagents. Concurrently, the electron-withdrawing effect of the ketone group can influence the regioselectivity of these additions. While specific studies on this compound are limited, the reactivity can be inferred from the well-established principles of alkene chemistry.
Hydration and Hydrohalogenation Reactions of the Alkene Moiety
Hydration: The addition of water across the double bond of this compound, is expected to follow Markovnikov's rule. In an acid-catalyzed hydration reaction, a proton (H+) would add to the less substituted carbon of the double bond (C-7), leading to the formation of a more stable secondary carbocation at C-6. Subsequent attack by water and deprotonation would yield 5-methyl-6-hydroxyheptan-2-one.
Hydrohalogenation: Similarly, the addition of hydrogen halides (HX, where X = Cl, Br, I) is predicted to proceed via a Markovnikov addition mechanism. The hydrogen atom would add to C-7, and the halide would attack the resulting secondary carbocation at C-6, forming 6-halo-5-methylheptan-2-one. The reaction is initiated by the electrophilic attack of the hydrogen ion on the alkene.
| Reaction | Reagents | Expected Major Product | Mechanism |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 5-Methyl-6-hydroxyheptan-2-one | Markovnikov Addition |
| Hydrohalogenation | HCl | 6-Chloro-5-methylheptan-2-one | Markovnikov Addition |
| Hydrohalogenation | HBr | 6-Bromo-5-methylheptan-2-one | Markovnikov Addition |
| Hydrohalogenation | HI | 6-Iodo-5-methylheptan-2-one | Markovnikov Addition |
Michael Addition Reactions Involving this compound
While this compound is not a classic Michael acceptor due to the double bond not being in conjugation with the carbonyl group, under certain conditions, such as in the presence of a strong base that could promote isomerization to the conjugated isomer (5-methylhept-5-en-2-one), it could potentially undergo Michael addition. The Michael reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com A variety of nucleophiles, including enolates, amines, and thiols, can participate in this reaction. masterorganicchemistry.com The general mechanism involves the formation of an enolate, which then attacks the β-carbon of the unsaturated system. masterorganicchemistry.com
Carbonyl Group Reactivity and Derivatization of this compound
The ketone functional group in this compound, is a primary site for nucleophilic attack and can be transformed into a variety of derivatives.
Reductive and Oxidative Transformations of the Ketone Functionality
Reduction: The carbonyl group can be readily reduced to a secondary alcohol, yielding 5-methylhept-6-en-2-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions proceed via nucleophilic addition of a hydride ion to the carbonyl carbon. The presence of the double bond means that chemoselectivity can be an important consideration. Milder reagents like NaBH₄ are less likely to reduce the alkene.
Oxidation: As a ketone, the carbonyl group of this compound, is resistant to further oxidation under standard conditions. Strong oxidizing agents under harsh conditions would likely lead to cleavage of the carbon-carbon bonds. However, the alkene moiety can be oxidized. For instance, oxidation of the related compound 6-methyl-5-hepten-2-one (B42903) is a known reaction. cymitquimica.comsigmaaldrich.com
| Transformation | Reagents | Expected Product |
| Reduction | NaBH₄, MeOH | 5-Methylhept-6-en-2-ol |
| Reduction | LiAlH₄, then H₃O⁺ | 5-Methylhept-6-en-2-ol |
Formation of Imines, Oximes, and Hydrazones from this compound
The carbonyl group of this compound, readily undergoes condensation reactions with primary amines and their derivatives to form C=N double bonds. These reactions typically occur under mildly acidic conditions.
Imine Formation: Reaction with a primary amine (R-NH₂) yields an imine. The reaction proceeds through a tetrahedral intermediate, followed by dehydration. masterorganicchemistry.com
Oxime Formation: The reaction of this compound, with hydroxylamine (B1172632) (NH₂OH) produces an oxime. wikipedia.org This reaction is a common method for the derivatization of ketones. smolecule.comdu.edu.eg For instance, the oxime of the isomeric 6-methylhept-5-en-2-one is synthesized by reacting the ketone with hydroxylamine hydrochloride in the presence of a base. smolecule.com
Hydrazone Formation: Condensation with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. This reaction is often used as a classical method for the characterization of aldehydes and ketones.
| Derivative | Reagent | General Product Structure |
| Imine | R-NH₂ | |
| Oxime | NH₂OH | |
| Hydrazone | NH₂NH₂ |
Rearrangement Reactions and Isomerizations Involving this compound
The structural framework of this compound, allows for potential rearrangement and isomerization reactions, particularly involving the double bond.
Under acidic or basic conditions, or with the application of heat, the terminal double bond in this compound, could migrate to a more thermodynamically stable internal position. This would lead to the formation of its isomers, 5-methylhept-5-en-2-one and potentially 5-methylhept-4-en-2-one. The driving force for this isomerization is the formation of a more substituted, and therefore more stable, alkene. For example, the related compound 6-methyl-5-hepten-2-one can be synthesized through the Carroll rearrangement. smolecule.com
Furthermore, the oxime derivative of this compound, could potentially undergo a Beckmann rearrangement. The Beckmann rearrangement of the oxime of 6-methylhept-5-en-2-one is a known transformation used in the synthesis of nitrogen-containing heterocyclic systems. smolecule.com This acid-catalyzed reaction involves the migration of the group anti to the hydroxyl group on the oxime nitrogen, leading to the formation of an amide.
| Reaction | Conditions | Potential Products |
| Double Bond Isomerization | Acid or Base, Heat | 5-Methylhept-5-en-2-one, 5-Methylhept-4-en-2-one |
| Beckmann Rearrangement (of the oxime) | Acid (e.g., H₂SO₄) | N-(1,3-dimethylpent-4-en-1-yl)acetamide or N-(2-methylhex-5-en-2-yl)ethanamide |
Cycloaddition Reactions (e.g., Diels-Alder) Utilizing this compound as a Dienophile
The carbon-carbon double bond in this compound, can potentially act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. However, specific literature detailing the use of this compound, or other simple γ,δ-unsaturated ketones as dienophiles is limited. The reactivity of the double bond in this context is generally lower compared to alkenes activated by electron-withdrawing groups directly conjugated to the bond.
In contrast to intermolecular cycloadditions, intramolecular reactions are more prevalent for this class of compounds. For instance, the reaction of γ,δ-unsaturated ketones with reagents like m-chloroperbenzoic acid does not typically yield simple epoxides. Instead, it can lead to the formation of bicyclic acetal (B89532) systems, such as 2,7-dioxabicyclo[2.2.1]heptanes, through an intramolecular cyclization pathway initiated by epoxidation of the double bond. rsc.org
Another significant metal-mediated intramolecular reaction is the cyclization induced by samarium(II) iodide. When treated with samarium(II) iodide in the presence of methanol (B129727), γ,δ-unsaturated ketones undergo a stereoselective 5-exo-trig cyclization to produce functionalized syn-cyclopentanol products. acs.orgnih.gov This transformation is believed to proceed through a sequential reduction of the ketone followed by an intramolecular aldol-type reaction. These reactions highlight a preference for intramolecular pathways over intermolecular cycloadditions for this structural motif.
Mechanistic Studies of Catalytic Transformations of this compound
Catalytic transformations of this compound, and its isomers are crucial for the synthesis of valuable fine chemicals, including saturated ketones used in fragrances and as intermediates for vitamins. oecd.org
The catalytic hydrogenation of γ,δ-unsaturated ketones can proceed through different pathways, leading to either the saturated ketone, the unsaturated alcohol, or the fully saturated alcohol. The mechanism and product selectivity are highly dependent on the catalyst and reaction conditions.
Studies on the closely related isomer, 6-methyl-5-hepten-2-one (sulcatone), provide significant insight into these mechanisms. researchgate.net During hydrogenation over a nano-structured nickel (nano-Ni) catalyst, two primary pathways are possible:
Hydrogenation of the C=C double bond first to yield the saturated ketone (5-methylheptan-2-one).
Hydrogenation of the C=O group first to yield the unsaturated alcohol (5-methylhept-6-en-2-ol).
Subsequent hydrogenation of the remaining unsaturated group leads to the fully saturated alcohol (5-methylheptan-2-ol). Research has shown that modifying the nano-Ni catalyst surface, for instance by doping with zirconium or palladium, can significantly alter the catalytic activity and selectivity. researchgate.net Palladium doping, in particular, was found to enhance hydrogen activation, which is often the rate-limiting step. researchgate.net Industrial processes for producing saturated ketones like 6-methylheptan-2-one (B42224) often employ a heterogeneous noble metal catalyst, such as Palladium on charcoal (Pd/C), to ensure selective hydrogenation of the carbon-carbon double bond. google.com
Table 1: Possible Products of this compound Hydrogenation
| Starting Material | Product of C=C Hydrogenation | Product of C=O Hydrogenation | Product of Full Hydrogenation |
|---|
Metal catalysts are instrumental in achieving a variety of functionalizations of this compound, and related γ,δ-unsaturated ketones, enabling the construction of complex cyclic structures.
A prominent example is the samarium(II) iodide (SmI₂) mediated transformation. The reaction pathway is highly dependent on the additives used. As mentioned previously, using SmI₂ with methanol leads to syn-cyclopentanol products via a reductive/intramolecular aldol (B89426) pathway. acs.org However, a dramatic shift in mechanism occurs when HMPA is used as an additive. Under these conditions, the reaction favors a 4-exo-trig cyclization, yielding cyclobutanol (B46151) derivatives, alongside products from a competing fragmentation pathway. acs.orgnih.gov
Table 2: Influence of Additives on Samarium(II) Iodide-Mediated Cyclization of γ,δ-Unsaturated Ketones
| Reagent | Additive | Major Product Type | Reaction Pathway |
|---|---|---|---|
| SmI₂ | Methanol (MeOH) | syn-Cyclopentanol | 5-exo-trig Reductive Cyclization |
Furthermore, iron catalysts have been used for complex cascade reactions. In a reaction involving the isomer 6-methylhept-5-en-2-one, an iron(III) catalyst in the presence of a silane (B1218182) reagent was used to synthesize N-arylpiperidines. This transformation proceeds through a complex cascade involving nitro group reduction, hydroamination, and reductive amination. researchgate.net Copper-catalyzed reactions are also prevalent for synthesizing and transforming γ,δ-unsaturated ketones into various heterocyclic and carbocyclic structures. nih.gov
Photochemical Reactivity of this compound
The photochemical behavior of this compound, is primarily dictated by the ketone functional group. As an aliphatic ketone, it is expected to undergo characteristic photochemical reactions, most notably the Norrish Type II reaction. This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate.
The key structural requirement for this reaction is the presence of an accessible hydrogen atom on the γ-carbon. This compound, possesses γ-hydrogens at the C5 position, making it a suitable substrate for this reaction. Once the 1,4-biradical is formed, it can undergo one of two competing pathways:
Cleavage (Fragmentation): The biradical can cleave to form an enol and an alkene. For this compound, this would result in acetone (B3395972) (from the enol tautomer) and 3-methyl-1,4-pentadiene.
Cyclization: The biradical can cyclize to form a cyclobutanol derivative.
The specific outcome depends on various factors, including the conformation of the biradical and the reaction medium.
In the context of atmospheric chemistry, studies on the isomer 6-methyl-5-hepten-2-one have shown that it undergoes indirect photodegradation. Its atmospheric lifetime is determined by reactions with photochemically generated hydroxyl radicals (t½ ≈ 4.2 hours) and ozone (t½ ≈ 38.4 minutes). oecd.org This indicates that, like its isomer, this compound, is susceptible to atmospheric photochemical degradation.
Natural Occurrence, Distribution, and Biosynthetic Pathways of Hept 6 En 2 One, 5 Methyl
Elucidation of Biosynthetic Pathways for Hept-6-en-2-one, 5-methyl
Enzymatic Steps and Enzyme Characterization in this compound Biosynthesis:Information regarding the enzymes involved in the biosynthesis of this specific compound is not documented.
In contrast, its isomer, 6-methyl-5-hepten-2-one (B42903) (sulcatone) , is a known component of various plant essences, including those from birch, apricots, apples, and tomatoes. It is also produced by the yeast Saccharomyces cerevisiae and functions as a pheromone in numerous insect species. The biosynthesis of sulcatone is understood to be a product of the isoprenoid pathway, specifically through the degradation of terpenoids.
Should information on 6-methyl-5-hepten-2-one (sulcatone) be of interest, a detailed article can be provided.
Genetic Basis of Biosynthesis of this compound in Producer Organisms
A review of current scientific databases and literature reveals no specific information regarding the genetic basis for the biosynthesis of this compound. The genes, enzymes, and regulatory networks that would be responsible for its production in any organism have not been identified or characterized. Research into the genetic underpinnings of volatile organic compound production in organisms has largely focused on more abundant or biologically active compounds, leaving the biosynthesis of less common isomers like 5-methylhept-6-en-2-one an uninvestigated area.
Ecological Significance of this compound in Chemoecological Interactions
The ecological role of this compound, remains undocumented in scientific literature. Chemoecological studies frequently investigate the function of volatile compounds as semiochemicals that mediate interactions between organisms, such as pheromones for communication or kairomones for host location. While its isomer, sulcatone, is known to be involved in various insect-plant and insect-insect interactions, including acting as a pheromone or an attractant for certain mosquito species, no such roles have been attributed to 5-methylhept-6-en-2-one. foodb.cauliege.be Consequently, its significance in any ecosystem or its contribution to the chemical ecology of any known organism has yet to be determined.
Computational Chemistry and Theoretical Investigations of Hept 6 En 2 One, 5 Methyl
Quantum Chemical Calculations of Hept-6-en-2-one, 5-methyl
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the fundamental characteristics of molecules. These methods can predict geometries, spectroscopic properties, and electronic features with a high degree of accuracy.
The conformational landscape of a flexible molecule like this compound is crucial for understanding its chemical behavior. Conformational analysis involves identifying the various spatial arrangements of atoms (conformers) and determining their relative stabilities.
Due to the presence of multiple rotatable single bonds and a chiral center at the C5 position, this compound can exist in several isomeric and conformational forms. Computational methods, such as DFT, are employed to perform geometry optimization for each potential conformer. This process finds the lowest energy structure for each isomer by calculating the forces on each atom and adjusting the atomic positions until a minimum on the potential energy surface is reached.
A full conformational analysis would typically involve scanning the potential energy surface by systematically rotating the single bonds. unibo.it The resulting energy minima would correspond to the stable conformers. The relative energies of these conformers, often calculated with high-level basis sets like 6-311++G(d,p), can predict their population distribution at a given temperature. researchgate.net
Table 1: Representative Conformational Analysis Data for an Analogous Aliphatic Ketone
| Conformer | Dihedral Angle (R-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| A | ~30° | 0.00 | 65 |
| B | ~90° | 0.85 | 35 |
This table presents hypothetical data based on findings for similar aliphatic ketones to illustrate the expected outcomes of a conformational analysis. researchgate.net
Vibrational frequency analysis is a standard computational procedure performed after geometry optimization. It serves two main purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. researchgate.netsmu.edu
The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as bond stretching, bending, and torsional motions. acs.org These frequencies can be compared with experimental IR spectra to aid in the structural elucidation of the compound. For this compound, characteristic vibrational modes would include the C=O stretch of the ketone, the C=C stretch of the alkene, and various C-H stretching and bending vibrations. tjpr.orglibretexts.org
Computational methods like DFT can predict these frequencies with good accuracy, although they are often systematically overestimated. researchgate.net Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which are observed in UV-Vis spectroscopy. nih.govnih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in an Unsaturated Ketone
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Unscaled) | Expected Experimental Range (cm⁻¹) |
| Carbonyl Stretch | C=O | ~1720-1740 | 1650 - 1670 tjpr.org |
| Alkene Stretch | C=C | ~1650-1670 | 1580 - 1665 tjpr.org |
| sp² C-H Stretch | =C-H | ~3050-3080 | 3010 - 3100 |
| sp³ C-H Stretch | -C-H | ~2900-3000 | 2850 - 3000 |
This table provides representative predicted frequencies for an unsaturated ketone, illustrating the type of data obtained from vibrational analysis.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding chemical reactivity. psu.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals can predict the sites of nucleophilic and electrophilic attack.
For this compound, the HOMO is expected to be localized primarily on the C=C double bond, which is the most electron-rich part of the molecule. The LUMO, on the other hand, is anticipated to have significant contributions from the carbonyl group, particularly the antibonding π* orbital of the C=O bond. nih.govbhu.ac.in This distribution suggests that the molecule would be susceptible to electrophilic attack at the double bond and nucleophilic attack at the carbonyl carbon.
The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. tjpr.org A smaller gap generally implies higher reactivity. Computational methods can accurately calculate the energies and visualize the shapes of the HOMO and LUMO, providing valuable insights into the molecule's electronic behavior. bhu.ac.in
Table 3: Representative FMO Analysis Data for an α,β-Unsaturated Ketone
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
This table presents hypothetical FMO data for a related unsaturated ketone to illustrate the typical values obtained from electronic structure calculations. tjpr.org
Reaction Mechanism Elucidation using Computational Methods for this compound Transformations
Computational chemistry is an invaluable tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed picture of how a reaction proceeds.
A transition state (TS) is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. visualizeorgchem.com Locating and characterizing the TS is a central goal in the computational study of reaction mechanisms. A TS structure is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other directions. visualizeorgchem.com Computationally, a TS is confirmed by the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. psu.edu
For this compound, key reactions would include nucleophilic addition to the carbonyl group and electrophilic addition to the double bond. msu.eduunizin.org For example, in the reduction of the ketone by a hydride reagent, the TS would involve the partial formation of a bond between the hydride and the carbonyl carbon and the partial breaking of the C=O π-bond. acs.org Computational modeling can reveal the precise geometry of this TS and its energy, which determines the activation energy of the reaction. psu.eduunizin.org
A potential energy surface (PES) is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. nih.govaip.org By mapping the PES, chemists can visualize the entire course of a reaction, from reactants to products, including any intermediates and transition states. acs.orgnih.gov
For reactions of this compound, a PES can reveal competing reaction pathways. kaust.edu.sa For instance, in a reaction with a nucleophile, both 1,2-addition (to the carbonyl) and 1,4-conjugate addition (to the double bond) are possible. A computed PES would show the energy barriers for both pathways, allowing for a prediction of the major product under different reaction conditions. libretexts.org
The construction of a detailed PES often involves calculating the energies of a series of points along the reaction coordinate, a process known as an intrinsic reaction coordinate (IRC) calculation. acs.org This traces the minimum energy path from the transition state down to the reactants and products. For more complex reactions involving multiple steps or bifurcations, more advanced techniques for mapping the PES are required. nih.gov
Molecular Dynamics Simulations and Intermolecular Interactions involving this compound
For a molecule like this compound, the primary intermolecular interactions would be driven by its functional groups: the ketone (carbonyl) group and the carbon-carbon double bond. The carbonyl group is polar, with the oxygen atom carrying a partial negative charge and the carbonyl carbon a partial positive charge. This allows for dipole-dipole interactions with other polar molecules. The presence of the double bond introduces a region of higher electron density, which can participate in π-π stacking or other dispersion interactions.
Studies on other aliphatic ketones reveal that the accessibility of the carbonyl group is a crucial factor in determining the nature and strength of intermolecular interactions. researchgate.net The hydrocarbon chain of this compound, with its methyl substituent, would influence how effectively the carbonyl group can interact with neighboring molecules, including solvent molecules like water. Research on the behavior of water in aliphatic ketones has shown that the conformational flexibility of the alkyl chains can shield the carbonyl group, affecting solubility and the formation of hydrogen bonds. researchgate.net
In a simulated environment, the intermolecular interactions of this compound would be modeled using force fields, such as the General Amber Force Field (GAFF) or CHARMM, which parameterize the potential energy of the system. mdpi.comnih.gov These simulations could elucidate properties like density, heat of vaporization, and the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. For instance, MD simulations of liquid ketones like acetone (B3395972) and methyl isobutyl ketone (MIBK) have been used to successfully predict their liquid state properties. mdpi.com
The table below summarizes typical parameters and findings from MD simulations of analogous aliphatic ketones, which could serve as a basis for future computational studies on this compound.
| Simulation Parameter/Finding | Typical Value/Observation for Aliphatic Ketones | Reference |
| Force Field | All-atom GAFF with AM1-BCC charges | mdpi.com |
| Simulation Software | GROMACS | mdpi.com |
| System Size | 256 ketone molecules in a solvent box | mdpi.com |
| Equilibration Time | 2 ns | mdpi.com |
| Temperature | 298 K | mdpi.com |
| Pressure | 1 bar | mdpi.com |
| Key Interactions | Dipole-dipole, van der Waals | researchgate.net |
| Predicted Properties | Density, Dielectric Constant, Radial Distribution Functions | mdpi.comnih.gov |
Future molecular dynamics simulations on this compound could provide valuable data on its behavior in various systems, such as in fragrance mixtures or in biological environments, by detailing the specific nature of its intermolecular interactions.
QSAR/QSPR Approaches for this compound and its Analogues in Chemical Applications
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. science.govpsu.edu For a compound like this compound, which is relevant in the fragrance and flavor industry, QSAR and QSPR studies can be particularly useful for predicting properties like odor character, retention indices in chromatography, and potential biological effects.
Although specific QSAR/QSPR models for this compound are not documented in the searched literature, studies on similar fragrance and flavor compounds, including other ketones, provide a framework for how such models could be developed. conicet.gov.arnih.gov These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include constitutional, topological, geometrical, and electronic descriptors.
For instance, a QSPR study on a large set of flavor and fragrance compounds successfully developed a model to predict their gas chromatography retention indices on a non-polar stationary phase. conicet.gov.ar Such a model would be valuable for the analytical characterization of this compound. The descriptors used in these models often relate to molecular size, shape, and polarity, which are key factors influencing chromatographic retention.
In the context of fragrance science, QSAR models can be used to predict the odor threshold of a compound. A study on aroma compounds in Huangjiu developed QSAR models to predict the flavor thresholds for alcohols, acids, and esters, demonstrating the applicability of this approach in the food and beverage industry. nih.gov Similar methodologies could be applied to ketones like this compound to predict its sensory properties.
The development of a QSAR or QSPR model for this compound and its analogues would involve the following steps:
Data Set Compilation: Gathering a set of molecules with known activities or properties (e.g., odor threshold, retention index).
Descriptor Calculation: Calculating a variety of molecular descriptors for each molecule in the data set.
Model Development: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation relating the descriptors to the activity or property of interest. conicet.gov.ar
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
The table below presents examples of molecular descriptors that would be relevant for developing QSAR/QSPR models for this compound and its analogues.
| Descriptor Type | Example Descriptor | Relevance to this compound | Potential Application |
| Constitutional | Molecular Weight | Basic property related to size | QSPR for boiling point, density |
| Topological | Wiener Index | Describes molecular branching | QSPR for chromatographic retention time |
| Geometrical | Molecular Surface Area | Relates to intermolecular interactions | QSAR for odor receptor binding |
| Electronic | Dipole Moment | Quantifies molecular polarity | QSPR for solubility, QSAR for interactions with polar receptors |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures hydrophobicity | QSAR for biological membrane permeability |
While no specific models for this compound have been found, the established methodologies in the field of computational toxicology and fragrance chemistry provide a clear path for the future development of such predictive tools. nih.govunl.edu
Advanced Analytical Methodologies for the Detection and Quantification of Hept 6 En 2 One, 5 Methyl
Mass Spectrometry-Based Detection Strategies for Hept-6-en-2-one, 5-methyl in Complex Matrices
Mass spectrometry (MS) offers unparalleled sensitivity and selectivity, making it an indispensable tool for the analysis of trace levels of compounds in complex samples. When coupled with a chromatographic separation technique, it provides a powerful analytical platform.
Tandem mass spectrometry (MS/MS) significantly enhances selectivity and reduces chemical noise, enabling the detection and quantification of analytes at very low concentrations.
GC-MS/MS: In this technique, the compound is first separated by GC and then ionized, typically by electron ionization (EI). The precursor ion corresponding to the molecular weight of this compound is then selected and fragmented, and specific product ions are monitored. This multiple reaction monitoring (MRM) approach provides high specificity. A rapid liquid-liquid extraction-gas chromatography-mass spectrometry (LLE-GC-MS) method was developed for the determination of its isomer, 6-methyl-5-hepten-2-one (B42903), in fruit, demonstrating the effectiveness of GC-MS for this class of compounds in complex matrices nih.gov. The study reported a high linearity in the range of 100-2000 ng/ml with a limit of detection (LOD) and limit of quantification (LOQ) both below 100 ng/ml nih.gov.
LC-MS/MS: For LC analysis, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) would be suitable ionization techniques for a relatively nonpolar compound like this compound. Similar to GC-MS/MS, an MRM method could be developed for sensitive and selective quantification. An HPLC method for the isomer 6-methyl-5-hepten-2-one has been described as being MS-compatible by replacing phosphoric acid with formic acid in the mobile phase sielc.com.
High-resolution mass spectrometry (HRMS), using instruments such as time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability is invaluable for the untargeted profiling of complex samples, where the aim is to identify a wide range of compounds without prior selection.
In the context of this compound, HRMS could be used to:
Confirm its elemental composition: The high mass accuracy allows for the unambiguous determination of the molecular formula from the measured mass.
Identify it in complex mixtures: By extracting the accurate mass of this compound from a full-scan HRMS dataset, its presence can be confirmed even in the presence of isobaric interferences.
Elucidate fragmentation pathways: The accurate mass measurement of fragment ions can aid in the structural elucidation of the compound and its metabolites or degradation products.
While specific applications of HRMS for the untargeted profiling of this compound are not detailed in the literature, this technology represents the state-of-the-art for comprehensive chemical analysis.
Sample Preparation Techniques for this compound Extraction and Preconcentration
Solid-Phase Microextraction (SPME) and Headspace Sampling for Volatile this compound
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile extraction technique well-suited for volatile and semi-volatile organic compounds. It utilizes a fused silica fiber coated with a stationary phase. When exposed to the headspace of a sample, volatile analytes like this compound partition onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
The efficiency of SPME is influenced by several factors that require careful optimization. These include the choice of fiber coating, extraction time and temperature, and sample matrix effects. For volatile ketones, fiber coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed due to their broad applicability for various analytes.
Headspace sampling is another common technique for the analysis of volatile compounds. In this method, a sample is sealed in a vial and heated to allow volatile components to partition into the gaseous phase (headspace). A portion of this headspace is then injected into a gas chromatograph. Optimization of headspace analysis involves controlling the equilibration temperature and time to ensure consistent and reproducible partitioning of this compound into the headspace.
A comparative study of extraction methods for a structurally similar compound, 6-methyl-5-hepten-2-one, in fruit, indicated that while SPME coupled with gas chromatography-mass spectrometry (SPME-GC-MS) is a viable method, other techniques may offer advantages in terms of speed and cost. oup.comnih.govoup.com
Liquid-Liquid Extraction and Solid-Phase Extraction Optimization
Liquid-Liquid Extraction (LLE) is a traditional yet effective method for extracting analytes from a liquid sample into an immiscible solvent. For the analysis of 6-methyl-5-hepten-2-one in complex matrices like fruit, a rapid LLE-GC-MS method has been developed. oup.comnih.govoup.com This method demonstrates high linearity and is considered more rapid, precise, accurate, and cost-effective compared to SPME-GC-MS. oup.comnih.govoup.com The optimization of LLE involves the selection of an appropriate extraction solvent, adjustment of sample pH, and the solvent-to-sample volume ratio to maximize the recovery of this compound.
Solid-Phase Extraction (SPE) is a technique that uses a solid sorbent to isolate analytes from a liquid sample. The sample is passed through a cartridge containing the sorbent, which retains the analyte. The analyte is then eluted with a small volume of a different solvent. For ketones, sorbent materials like silica or polymer-based phases can be utilized. Optimization of SPE involves selecting the appropriate sorbent and elution solvent, as well as controlling the flow rate of the sample and elution solvent to ensure efficient extraction and recovery.
Validation Parameters for this compound Analytical Methods
Method validation is essential to ensure that an analytical method is suitable for its intended purpose. Key validation parameters provide evidence of the method's reliability and accuracy.
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. For the determination of 6-methyl-5-hepten-2-one in fruit using an LLE-GC-MS method, high linearity was observed in the concentration range of 100–2000 ng/ml. oup.comnih.gov
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method. For the aforementioned LLE-GC-MS method, the LOD for 6-methyl-5-hepten-2-one was found to be less than 100 ng/ml. nih.gov
Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. Similar to the LOD, the LOQ for 6-methyl-5-hepten-2-one using the LLE-GC-MS method was also below 100 ng/ml. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 100–2000 ng/ml | oup.comnih.gov |
| Limit of Detection (LOD) | <100 ng/ml | nih.gov |
| Limit of Quantification (LOQ) | <100 ng/ml | nih.gov |
Precision, Accuracy, and Robustness
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. For the LLE-GC-MS method for 6-methyl-5-hepten-2-one, the relative standard deviation (RSD) of biological replicates in tomato fruit samples varied from 2.01% to 12.59%, indicating good precision. nih.gov
Accuracy is the closeness of the analytical result to the true value. A recovery study for the LLE-GC-MS method, which involved spiking a tomato sample with a known amount of 6-methyl-5-hepten-2-one, demonstrated good recovery, confirming the method's accuracy. oup.com
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. While specific robustness studies for this compound are not detailed in the available literature, this is a critical parameter that would be evaluated during a full method validation by introducing small changes to parameters such as GC oven temperature ramp rates, flow rates, and extraction times.
Biological Interactions and Mechanistic Studies of Hept 6 En 2 One, 5 Methyl Non Human Contexts
Hept-6-en-2-one, 5-methyl as a Signaling Molecule in Inter-Organismal Communication
This compound, a naturally occurring ketone, has been identified as a volatile organic compound in both the plant and insect kingdoms. Its role as a semiochemical, a chemical involved in communication, is an area of ongoing scientific interest. The presence of this compound in various organisms suggests its potential involvement in a range of biological interactions.
Role in Plant-Insect Interactions (e.g., attractant, repellent, oviposition stimulant)
Research has identified this compound as a component of the volatile emissions of certain plants and insects. Specifically, it is a constituent of the essential oil of Lippia alba, a flowering shrub known for its insecticidal and repellent properties nih.govepa.govscience.gov. The essential oil of Lippia alba has demonstrated toxic effects on various insects, including fruit flies and those found in stored grains science.gov. However, the specific contribution of this compound to these effects has not been elucidated, as the primary insecticidal and repellent activities are often attributed to the more abundant compounds in the essential oil, such as citral (B94496) and carvone.
In the context of insect-derived semiochemicals, this compound has been detected in the headspace volatiles of the male Antestia bug, Antestiopsis thunbergii, a significant pest of Coffea arabica in Africa science.gov. While a candidate aggregation pheromone has been identified for this species, the precise role of this compound in the chemical communication of A. thunbergii remains to be determined science.gov. There is currently a lack of specific studies demonstrating this compound's function as an attractant, repellent, or oviposition stimulant for any particular insect species.
| Organism | Family | Context of Identification | Observed Biological Activity of the Source |
|---|---|---|---|
| Lippia alba (Mill.) N.E. Br. ex Britton & Wilson | Verbenaceae | Component of essential oil. nih.govepa.govscience.gov | Insecticidal and repellent properties (essential oil). epa.govscience.gov |
| Antestiopsis thunbergii (Gmelin) | Pentatomidae | Component of male headspace volatiles. science.gov | Potential role in intraspecific communication. science.gov |
Modulation of Microbial Growth and Biofilm Formation (e.g., antimicrobial, quorum sensing modulator)
The essential oil of Lippia alba, which contains this compound as a minor component, has been shown to possess antimicrobial activity nih.govresearchgate.net. The oil has demonstrated inhibitory effects against various bacteria and fungi researchgate.net. However, research attributing the antimicrobial or biofilm-modulating properties directly to this compound is currently not available in the scientific literature. The observed effects are generally linked to the major constituents of the essential oil.
Chemo-Attraction and Repulsion in Lower Organisms (e.g., nematodes, fungi)
There is a lack of specific research findings on the role of this compound as a chemo-attractant or repellent for lower organisms such as nematodes and fungi.
Enzymatic Biotransformations of this compound by Biological Systems
The metabolism of this compound by biological systems is a critical area for understanding its fate in the environment and its physiological roles.
Reductive and Oxidative Metabolism by Microorganisms
Currently, there is no specific information available in the scientific literature regarding the reductive or oxidative metabolism of this compound by microorganisms.
However, a study on a fruit-ripening-associated short-chain dehydrogenase-reductase from tomato (Solanum lycopersicum), denoted as SlscADH1, investigated its activity on various volatile compounds. The study found that the enzyme could not reduce 5-methyl-6-hepten-2-one to its corresponding alcohol, 5-methyl-6-hepten-2-ol 34.250.91science.gov. This indicates a level of substrate specificity for this particular plant enzyme.
| Enzyme | Source Organism | Substrate | Reaction Type | Activity Detected |
|---|---|---|---|---|
| SlscADH1 (short-chain dehydrogenase-reductase) | Solanum lycopersicum (tomato) | This compound | Reduction | No 34.250.91science.gov |
Glycosylation and Other Conjugation Reactions in Plants
Glycosylation is a common metabolic pathway in plants for the detoxification and storage of various organic compounds frontiersin.org. This process involves the attachment of a sugar moiety to the molecule, which can alter its solubility, stability, and biological activity frontiersin.org. While the glycosylation of a wide range of plant secondary metabolites has been documented, there is currently no specific research available on the glycosylation or other conjugation reactions of this compound in plants.
Receptor Binding and Ligand-Protein Interaction Studies of this compound in Non-Human Biological Systems
This compound, also known as sulcatone, interacts with several proteins in non-human biological systems, particularly within the olfactory systems of insects. These interactions are crucial for mediating behaviors such as host-seeking and repulsion.
Interaction with Insect Olfactory Receptors:
Research has identified this compound as a potent activator of specific odorant receptors (ORs) in mosquitoes. In the yellow fever mosquito, Aedes aegypti, this compound activates the odorant receptor Or4. academiapublishing.orglupinepublishers.com This activation is linked to the mosquito's attraction to mammals, as sulcatone is a component of human odor. lupinepublishers.com Interestingly, a homolog of the Or4 receptor in the non-blood-feeding mosquito Toxorhynchites amboinensis also shows strong activation by sulcatone, suggesting a broader role for this interaction in the Culicidae family, possibly related to nectar-feeding, as sulcatone is also found in flower scents. oecd.org The interaction with Or4 is not limited to activation; the insect repellent DEET has been shown to inhibit this receptor. oecd.org
Interaction with Insect Odorant Binding Proteins:
Beyond direct receptor activation, this compound also binds to odorant binding proteins (OBPs), which are involved in the transport of odorants to the receptors. In the malaria mosquito, Anopheles gambiae, crystallographic studies have shown that sulcatone binds to OBP1. The binding site is located in a hydrophobic tunnel-like cavity between helices α4 and α5 of the protein. This is the same binding site for the synthetic repellent DEET. nih.gov The interaction of sulcatone with OBP1 can disrupt the normal protein-protein associations. For instance, it prevents the formation of heterodimers between OBP1 and another OBP, OBP4, a process that is typically induced by the attractant indole. nih.gov
Table 1: Documented Ligand-Protein Interactions of this compound
| Protein Target | Organism | Interaction Type | Key Findings |
|---|---|---|---|
| Odorant Receptor 4 (Or4) | Aedes aegypti (Yellow Fever Mosquito) | Activation | Mediates attraction to mammalian hosts. academiapublishing.orglupinepublishers.com |
| Or4 Homolog | Toxorhynchites amboinensis (Nectar-Feeding Mosquito) | Activation | High-intensity activation, suggesting a role in nectar-seeking. oecd.org |
| Odorant Binding Protein 1 (OBP1) | Anopheles gambiae (Malaria Mosquito) | Binding | Binds to a hydrophobic cavity, the same site as DEET. nih.gov |
Impact of this compound on Plant Physiology and Development
This compound is a volatile organic compound found in various plants, including citronella, lemongrass, and palmarosa. nih.gov Its role in plant biology is primarily understood in the context of interactions with other organisms, such as herbivores. As a component of plant volatiles, it can contribute to repelling insects. nih.gov
Direct studies on the phytotoxicity and developmental effects of exogenously applied this compound are limited. However, research on its application in stored product protection provides some insights. In a study investigating its potential as a control agent for pests in stored maize, the effect of sulcatone on the germination of maize seeds was evaluated. The results indicated that this compound did not have a significant negative impact on seed germination at the concentrations tested. nih.gov This suggests a lack of phytotoxicity under these specific conditions, which is a desirable trait for a compound used to protect stored grains. nih.gov
Table 2: Effect of this compound on Maize Seed Germination
| Concentration | Effect on Germination | Source |
|---|---|---|
| Not specified, but tested in the context of pest control application | No significant effect | nih.gov |
While this compound is a natural plant metabolite, further research is needed to fully understand its endogenous roles in plant physiology, such as potential involvement in signaling pathways or developmental processes.
Strategic Applications of Hept 6 En 2 One, 5 Methyl As a Chemical Intermediate and Precursor
Development of Standard Reference Materials Utilizing Hept-6-en-2-one, 5-methyl
The utility of a chemical compound in the development of standard reference materials (SRMs) is contingent on several critical factors, including its stability, purity, and the ability to be rigorously characterized. This compound, a ketone with the chemical formula C8H14O, has been identified in chemical literature, though its specific application in the development of certified reference materials is a highly specialized and not widely documented area. Current time information in Las Vegas, NV, US. The development process for an SRM is a meticulous and multi-stage endeavor, and the role of a precursor like this compound would be pivotal in the synthesis of a target analyte for which a standard is required.
The journey from a precursor molecule to a certified reference material involves a series of complex steps. Initially, the precursor, in this case, this compound, would undergo a series of chemical reactions to synthesize the desired target compound. The choice of this compound as a starting material would be dictated by its chemical structure, which provides a suitable scaffold for building more complex molecules. The synthetic pathway would be carefully designed to maximize yield and purity, minimizing the presence of isomers and other impurities that could compromise the integrity of the final reference material.
Following synthesis, the target compound undergoes extensive purification and characterization. This is the most critical phase in the development of an SRM. A variety of analytical techniques are employed to confirm the identity and purity of the compound. These techniques may include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight determination and elemental analysis, and chromatography (both gas and liquid) to assess purity and identify any trace impurities.
The data obtained from these analyses are then used to assign a certified value to the reference material, along with a statement of uncertainty. This certified value represents the "true" concentration or purity of the material and is traceable to national or international standards. It is this certified value that allows laboratories to calibrate their instruments and validate their measurement methods, ensuring the accuracy and reliability of their results.
While specific, documented instances of this compound being used in the development of widely available standard reference materials are not readily found in public literature, its isomeric form, 6-Methyl-5-hepten-2-one (B42903), is recognized for its use as a reference standard in analytical research. This suggests that ketones of this class possess the requisite chemical properties for such applications. The development of new SRMs is often conducted in specialized government and private laboratories, and the details of the synthesis and characterization of these materials may not always be broadly published.
Environmental Disposition and Abiotic/biotic Degradation Pathways of Hept 6 En 2 One, 5 Methyl
Atmospheric Fate and Photo-Oxidation of Hept-6-en-2-one, 5-methyl
Reaction with Hydroxyl Radicals and Ozone in the Troposphere
While no direct kinetic data exists for this compound, its terminal double bond would be expected to react with hydroxyl (•OH) radicals and ozone (O₃), which are the primary oxidants in the troposphere. This reaction is a principal degradation pathway for alkenes in the atmosphere. For comparison, the isomer 6-Methyl-5-hepten-2-one (B42903) is reported to have atmospheric half-lives of 4.2 hours for the reaction with •OH radicals and 38.4 minutes for the reaction with ozone, indicating rapid degradation oecd.org. It is plausible that this compound would also have a relatively short atmospheric lifetime due to these reactions, but specific rate constants are needed for confirmation.
Photolytic Degradation Pathways of this compound
Information regarding the direct photolytic degradation of this compound is unavailable. Generally, ketones can undergo photolysis, but for many VOCs, reaction with hydroxyl radicals is a more significant atmospheric removal process. The term "indirectly photodegraded" is used for the isomer 6-Methyl-5-hepten-2-one, signifying that its degradation is initiated by reactions with photochemically produced species like •OH radicals rather than by direct absorption of sunlight oecd.org.
Aquatic and Terrestrial Degradation Mechanisms of this compound
Data on the behavior and degradation of this compound in water and soil are scarce.
Microbial Biodegradation in Soil and Water Environments
No studies were found that specifically investigate the microbial biodegradation of this compound. Its isomer, 6-Methyl-5-hepten-2-one, is classified as readily biodegradable, with over 70% degradation in 28 days according to OECD 301F test guidelines oecd.org. While this suggests that related structures can be utilized by microorganisms, the specific biodegradability of this compound remains to be determined through experimental testing.
Hydrolysis and Other Abiotic Transformations in Aqueous Systems
Based on its chemical structure, which lacks hydrolyzable groups like esters or amides, this compound is not expected to undergo significant hydrolysis in aqueous environmental systems. This is consistent with findings for its isomer, for which hydrolysis is considered negligible oecd.org.
Sorption and Volatilization Behavior of this compound in Environmental Compartments
The potential for sorption to soil and sediment and the tendency to volatilize from water are key parameters in assessing a chemical's environmental distribution.
For this compound, a computed octanol-water partition coefficient (XLogP3) of 1.7 is available nih.gov. This value suggests a low to moderate potential for sorption to organic matter in soil and sediment and a low potential for bioaccumulation.
In comparison, the experimentally measured log Kow for 6-Methyl-5-hepten-2-one is 2.4, with calculated soil organic carbon-water partitioning coefficient (Koc) values indicating low adsorption potential oecd.org. Given its volatility, it is likely that this compound will partition significantly to the atmosphere from surface waters and soils. The Henry's Law Constant, a key indicator of this behavior, has not been determined for this specific compound.
Data Tables
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄O | PubChem nih.gov |
| Molecular Weight | 126.20 g/mol | PubChem nih.gov |
Note: These values are computationally derived and not based on experimental measurement.
Table 2: Environmental Fate Data for the Isomer 6-Methyl-5-hepten-2-one
| Parameter | Value | Source |
|---|---|---|
| Atmospheric Half-life (vs. •OH) | 4.2 hours | OECD SIDS oecd.org |
| Atmospheric Half-life (vs. O₃) | 38.4 minutes | OECD SIDS oecd.org |
| Biodegradation | Readily biodegradable (>70% in 28d) | OECD SIDS oecd.org |
| Hydrolysis | Can be excluded | OECD SIDS oecd.org |
| Log Kow (Octanol-Water Partition Coeff.) | 2.4 | OECD SIDS oecd.org |
Note: This data is for the isomer 6-Methyl-5-hepten-2-one and is provided for comparative purposes only, highlighting the need for specific research on this compound.
Environmental Monitoring Strategies for this compound
Monitoring for this compound in environmental media is essential for understanding its ambient concentrations, which can result from both natural and anthropogenic sources. oecd.org The compound has been detected in various air samples, with concentrations ranging from 20–400 parts per trillion by volume (pptv) in oceanic and continental air to 0.08–5.44 parts per billion by volume (ppbv) in urban and forest areas. oecd.org
Effective monitoring involves a multi-step analytical process that includes sample collection, extraction, purification, and instrumental analysis. env.go.jp The chosen methods depend on the environmental matrix (air, water, or soil) being studied.
Sample Collection and Preparation
Air: Air samples can be collected by drawing a known volume of air through sorbent tubes (e.g., Tenax) which trap volatile organic compounds. The trapped compounds are then released for analysis, typically through thermal desorption. researchgate.net
Water: For volatile compounds in water, purge and trap is a common extraction method. env.go.jp An inert gas is bubbled through the water sample, stripping the volatile analytes, which are then trapped and concentrated.
Soil and Sediment: Extraction from solid matrices can be achieved using methods like Soxhlet extraction, which involves continuous washing with an organic solvent. env.go.jp Other techniques include ultrasonic extraction or mechanical shaking with a suitable solvent. env.go.jp
Analytical Detection
Following extraction and concentration, the definitive identification and quantification of this compound are typically performed using chromatographic techniques coupled with a detector.
High-resolution gas chromatography (HRGC) is used to separate the target compound from other organic compounds in the extract. cdc.gov Mass spectrometry (MS) is then used for detection, providing high selectivity and sensitivity, allowing for accurate identification and measurement even at very low concentrations. env.go.jpcdc.gov The combination of GC-MS is a well-established and robust method for analyzing environmental samples for specific organic pollutants. env.go.jp
Table 3: Summary of Environmental Monitoring Techniques
| Matrix | Sample Collection/Preparation | Analytical Method | Reference |
|---|---|---|---|
| Air | Sorbent Tube Trapping, Thermal Desorption | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |
| Water | Purge and Trap | Gas Chromatography-Mass Spectrometry (GC-MS) | env.go.jp |
| Soil/Sediment | Soxhlet Extraction, Solvent Extraction | Gas Chromatography-Mass Spectrometry (GC-MS) | env.go.jp |
Future Research Directions and Emerging Paradigms for Hept 6 En 2 One, 5 Methyl Studies
Unexplored Synthetic Avenues for Hept-6-en-2-one, 5-methyl Production
The industrial synthesis of 5-methylhept-6-en-2-one, a valuable intermediate for fragrances and vitamins, has traditionally relied on several established chemical routes. These include syntheses starting from acetylene (B1199291) and acetone (B3395972), isobutylene and formaldehyde, or isoprene (B109036). chemicalbook.comguidechem.com One method involves the ethynylation of acetone with acetylene, partial hydrogenation, and a subsequent Carroll rearrangement. chemicalbook.comguidechem.com Another prominent process utilizes isobutylene, acetone, and formaldehyde to create an α-methylheptenone intermediate, which is then catalytically converted to the desired product. chemicalbook.comguidechem.com A third route proceeds by reacting isoprene with hydrogen chloride to form isopentenyl chloride, which is then reacted with acetone. chemicalbook.comguidechem.com
While effective, these methods present opportunities for innovation in line with modern synthetic paradigms. Future research is poised to explore more sustainable and efficient production strategies.
Biocatalytic and Enzymatic Synthesis : The classification of 5-methylhept-6-en-2-one as a potentially bio-based product points toward biosynthesis as a key future direction. sigmaaldrich.com Drawing parallels from the proposed enzymatic production of related ketones like 5-methyl-2-hepten-4-one, future studies could focus on identifying or engineering enzymes (e.g., from microorganisms or plants) capable of producing 5-methylhept-6-en-2-one from renewable feedstocks. researchgate.net This approach offers the benefits of mild reaction conditions, high selectivity, and reduced environmental impact.
Advanced Catalysis : There is significant potential in developing novel catalytic systems that improve upon existing methods. This includes the exploration of homogenous or heterogeneous organometallic catalysts, organocatalysts, or even photocatalysts to increase yields, lower energy requirements, and enhance selectivity, thereby minimizing waste.
Flow Chemistry : The application of continuous flow manufacturing represents a paradigm shift from traditional batch processing. Unexplored for this specific compound, flow chemistry could offer superior control over reaction parameters, improved safety for exothermic reactions, and streamlined scalability for industrial production.
Renewable Feedstocks : A critical avenue of research is the development of synthetic pathways that utilize starting materials derived from biomass. As 5-methylhept-6-en-2-one is considered a "greener alternative" when sourced renewably, research into converting bio-derived platform chemicals into this target molecule is a primary goal for sustainable chemistry. sigmaaldrich.com
Advanced Mechanistic Studies of this compound Reactivity
Understanding the reaction mechanisms of 5-methylhept-6-en-2-one is fundamental to predicting its environmental fate and optimizing its use in chemical synthesis. Initial studies have provided valuable kinetic data on its gas-phase reactions with key atmospheric oxidants. acs.org The compound is known to react with hydroxyl radicals (OH), nitrate radicals (NO₃), and ozone (O₃), leading to degradation products such as acetone. acs.org
Future mechanistic studies will aim to build upon this foundation with more sophisticated techniques to achieve a molecular-level understanding of its reactivity.
Computational Modeling : The use of computational chemistry, particularly Density Functional Theory (DFT), is a promising direction. These studies can model reaction pathways, calculate activation energies, and visualize transition states for its atmospheric and condensed-phase reactions, providing insights that are difficult to obtain experimentally.
In-Situ Spectroscopic Analysis : Advanced spectroscopic techniques, such as time-resolved spectroscopy, could be employed to directly observe reactive intermediates formed during its reactions. This would offer direct evidence for proposed mechanisms, for instance, in its ozonolysis or its role in the formation of secondary organic aerosols. researchgate.net
Condensed-Phase and Surface Chemistry : While gas-phase kinetics are partially understood, its reactivity in other media remains largely unexplored. acs.org Future work should investigate its reaction mechanisms in solution and on surfaces. This is particularly relevant given that 5-methylhept-6-en-2-one is formed from the ozonolysis of squalene, a major component of skin lipids, a process highly dependent on surface conditions and humidity. researchgate.net
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 296 ± 2 K | Identified Products |
| OH Radical | (1.57 ± 0.39) × 10⁻¹⁰ | Acetone, 4-oxopentanal |
| NO₃ Radical | (7.5 ± 3.0) × 10⁻¹² | - |
| Ozone (O₃) | (3.9 ± 1.5) × 10⁻¹⁶ | Acetone, 4-oxopentanal |
| Data sourced from kinetic studies of gas-phase reactions. acs.org |
Deeper Elucidation of Biosynthetic and Ecological Roles of this compound
5-Methylhept-6-en-2-one is a naturally occurring compound found across different biological kingdoms, where it plays significant roles in chemical communication and metabolism. oecd.orgnih.gov It is recognized as a degradation product of terpenes and carotenoids, contributing to the flavor profile of fruits like tomatoes. nih.govchemicalbook.com In animals, its biosynthesis has been postulated to occur via the oxidative cleavage of steroidal side chains by cytochrome P450 enzymes. nih.gov
Ecologically, it functions as a semiochemical—a chemical signal that mediates interactions between organisms. nih.govslu.se It acts as an alarm pheromone and is a key component in repellent signals. nih.govnih.gov For example, it is produced by cattle that are less attractive to flies and by humans who are less attractive to mosquitoes and biting midges. nih.gov Conversely, it can also act as a kairomone, serving as a foraging cue for parasitoids of aphids. slu.se
Future research should focus on a more profound understanding of these functions:
Biosynthetic Pathways : A primary goal is the identification and characterization of the specific genes and enzymes responsible for its production in various organisms. Techniques like transcriptomics, proteomics, and isotope-labeling studies will be crucial to map the metabolic pathways leading to its formation.
Multitrophic Interactions : The dual role of 5-methylhept-6-en-2-one as both a repellent for herbivores and an attractant for their natural enemies warrants deeper investigation. nih.govslu.seresearchgate.net Research should explore how its concentration and combination with other volatile compounds in a chemical blend dictate its specific ecological message and influence community dynamics.
Environmental Modulation : Studies are needed to understand how abiotic factors, such as temperature, light, and humidity, affect the biosynthesis, emission, and atmospheric persistence of 5-methylhept-6-en-2-one, thereby influencing its efficacy as a chemical signal in natural ecosystems.
Novel Analytical Platforms for High-Throughput Detection of this compound
The accurate detection and quantification of 5-methylhept-6-en-2-one in complex matrices are essential for its study in food science, ecology, and environmental chemistry. Current standard methods include gas chromatography-mass spectrometry (GC-MS), often coupled with sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase microextraction (SPME). nih.gov An LLE-GC-MS method has been validated for its rapid and precise quantification in fruit, showing improved performance over SPME-based approaches. nih.gov
The development of novel analytical platforms is geared towards higher throughput, real-time analysis, and enhanced sensitivity, moving beyond conventional laboratory techniques.
High-Throughput Sensor Arrays : A significant leap forward would be the development of electronic noses or chemiresistive sensor arrays specifically tuned for 5-methylhept-6-en-2-one. Such platforms would enable rapid, high-throughput screening of food products for quality control or real-time monitoring of air for environmental or agricultural applications.
Direct-Injection Mass Spectrometry : Techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) offer the ability to analyze volatile compounds directly from the air in real-time, without the need for chromatographic separation. This would be invaluable for studying the dynamic emission of 5-methylhept-6-en-2-one from living organisms.
Advanced Hyphenated Techniques : The coupling of high-resolution ion mobility spectrometry with mass spectrometry (IMS-MS) presents a powerful tool for separating 5-methylhept-6-en-2-one from isomers and other isobaric interferences in complex samples. mdpi.com This can provide an additional dimension of separation and more confident identification.
Miniaturized Analytical Systems : The integration of detection technologies into microfluidic or "lab-on-a-chip" devices could lead to portable, low-cost sensors for on-site analysis in agricultural fields, allowing for the direct monitoring of pest-repellent semiochemicals.
| Technique | Principle | Primary Application | Future Outlook |
| LLE-GC-MS | Extraction followed by chromatographic separation and mass analysis. nih.gov | Quantitative analysis in complex matrices (e.g., fruit). nih.gov | Optimization for broader range of matrices. |
| PTR-MS | Soft chemical ionization for real-time VOC analysis. | Dynamic monitoring of volatile emissions from biological sources. | Increased use in ecological and atmospheric studies. |
| Sensor Arrays | Chemical sensors responding to specific volatile profiles. | High-throughput quality control, environmental monitoring. | Development of selective and sensitive materials. |
| IMS-MS | Separation of ions by size and shape, followed by mass analysis. mdpi.com | Isomer separation, analysis of highly complex mixtures. | Application to natural volatile blends and metabolomics. |
Integration of this compound into Sustainable Chemical Processes and Materials
5-Methylhept-6-en-2-one is an important intermediate in the chemical industry, serving as a precursor to fine chemicals, including vitamins A and E, carotenoids, and various aroma compounds. guidechem.comgoogle.com Its potential to be derived from renewable feedstocks positions it as a valuable platform molecule for sustainable chemistry. sigmaaldrich.com
Future research will focus on expanding its application beyond its current uses, leveraging its chemical functionality for the creation of green materials and its biological activity for eco-friendly technologies.
Bio-based Monomer for Polymers : The presence of both a ketone group and a carbon-carbon double bond makes 5-methylhept-6-en-2-one a versatile building block. An unexplored avenue is its use as a monomer or co-monomer in polymerization reactions to create novel bio-based polymers. These materials could be designed to have specific properties, such as biodegradability, for applications in packaging or specialty plastics.
Green Chemistry Applications : Adhering to the principles of green chemistry, future studies could explore its use as a green solvent or as a reactant in atom-economical catalytic transformations. sigmaaldrich.com Developing clean, catalytic routes to convert 5-methylhept-6-en-2-one into other high-value chemicals would further enhance its role in a sustainable chemical industry.
Sustainable Agriculture and Pest Management : The ecological role of 5-methylhept-6-en-2-one as a natural pest repellent is a key area for integration into sustainable agricultural practices. nih.gov Its application in "push-pull" strategies, where it is used to "push" pests away from crops, could significantly reduce the need for conventional synthetic pesticides, leading to more environmentally benign pest control. entomologyjournals.com
Addressing Stereoisomeric Complexity in this compound Research
The structure of 5-methylhept-6-en-2-one contains a chiral center at the C5 position, meaning it exists as a pair of enantiomers: (R)-5-methylhept-6-en-2-one and (S)-5-methylhept-6-en-2-one. In the field of chemical ecology, the stereochemistry of a semiochemical is often critical to its biological function. For the related compound 6-methyl-5-hepten-2-ol (sulcatol), the aggregation pheromone of the ambrosia beetle, the specific ratio of its (R) and (S) enantiomers is crucial for eliciting the correct behavioral response. Similarly, the enantiomeric purity of other related ketones is a determining factor in their aroma profiles. researchgate.net
Despite its importance, the stereoisomeric complexity of 5-methylhept-6-en-2-one has been largely overlooked in past research. Addressing this gap is a critical future direction.
Stereoselective Synthesis : A major challenge and research goal is the development of synthetic methodologies to produce the (R) and (S) enantiomers individually with high optical purity. This will likely involve asymmetric catalysis (using chiral catalysts) or chiral pool synthesis (starting from naturally occurring chiral molecules).
Chiral Analytical Methods : To support synthetic and biological studies, robust analytical methods for separating and quantifying the enantiomers are required. The development of chiral chromatography techniques, using either chiral stationary phases in gas chromatography (GC) or high-performance liquid chromatography (HPLC), will be essential.
Enantiomer-Specific Biological Activity : The most critical research avenue is the biological evaluation of the individual enantiomers. It is highly probable that the (R) and (S) forms of 5-methylhept-6-en-2-one have different—or even opposing—effects on insects and other organisms. One enantiomer may be a potent repellent, while the other could be inactive or even an attractant. Elucidating these specific activities is paramount for developing effective and highly targeted applications in pest management and for accurately understanding its role in nature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
